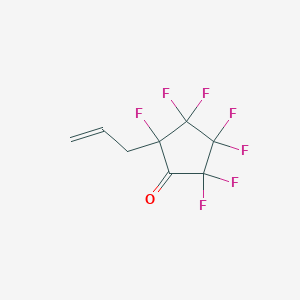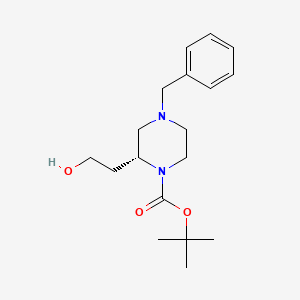
(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide, also known as (2E)-N-methoxy-3-(3-methoxyphenyl)prop-2-en-1-amide or 2E-MMPMA, is a synthetic compound derived from a variety of sources, including plant-based compounds. It has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
2E-MMPMA has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders. In particular, it has been studied for its potential use as an anti-cancer agent, with research suggesting that it may be effective in the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, 2E-MMPMA has been studied for its potential anti-inflammatory activity, with research suggesting that it may be effective in the treatment of various types of inflammation, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2E-MMPMA has been studied for its potential neuroprotective activity, with research suggesting that it may be effective in the treatment of various types of neurological disorders, including Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of 2E-MMPMA is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. Additionally, it is believed to act by modulating the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, it is believed to act by modulating the activity of certain transcription factors, including NF-κB and c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-MMPMA have been studied in a variety of cell types and animal models. In general, the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cell lines. Furthermore, it has been found to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Finally, it has been found to reduce the progression of Alzheimer’s disease and Parkinson’s disease in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E-MMPMA has a number of advantages and limitations for use in laboratory experiments. The main advantage of the compound is its low cost and availability, which makes it an attractive option for use in research. Additionally, the compound is relatively stable, making it easy to store and handle. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, the compound has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
Direcciones Futuras
The potential therapeutic applications of 2E-MMPMA are still being explored, and there are a number of potential future directions for research. These include further studies into the compound’s anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies into the compound’s mechanism of action and its effects on other diseases and disorders are needed. Finally, further studies into the compound’s toxicity and safety profile are needed to ensure its safe use in humans.
Métodos De Síntesis
2E-MMPMA is synthesized through a variety of methods, including a three-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidone and then with methoxyamine hydrochloride. Other methods include the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone and then with methoxyamine hydrochloride. The synthesis of 2E-MMPMA has also been reported using a four-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone, methoxyamine hydrochloride, and benzyl chloride.
Propiedades
IUPAC Name |
(E)-N-methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNVIZPSYKEFZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)






